

stability of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1586374

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An In-Depth Technical Guide to the Stability of **2-Chloro-5-(trifluoromethoxy)phenylboronic Acid**

Introduction

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a vital building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing chlorine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are highly desirable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] However, like all boronic acids, its utility is intrinsically linked to its stability. The carbon-boron bond is susceptible to various degradation pathways that can impact reaction yields, introduce impurities, and complicate purification processes.

This guide provides a comprehensive technical overview of the stability of **2-Chloro-5-(trifluoromethoxy)phenylboronic acid**. We will delve into the core chemical principles governing its degradation, offer field-proven protocols for handling and storage, and present methodologies for assessing its stability. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to optimize its application through a deeper understanding of its chemical behavior.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential before exploring its stability profile.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BClF ₃ O ₂	PubChem[3]
Molecular Weight	224.37 g/mol	ECHEMI[4]
Appearance	White to light yellow solid/powder	ChemBK[5], Chem-Impex[2]
Melting Point	Approx. 108-150 °C (may vary)	ChemBK[5], ECHEMI[4]
Solubility	Soluble in organic solvents like dichloromethane; slightly soluble in water.	ChemBK[5]
pKa	~7.26 ± 0.58 (Predicted)	ECHEMI[4]

Note: The melting point can vary, often reflecting dehydration or decomposition points rather than a true melt, a common characteristic for boronic acids.[6]

Core Stability and Primary Degradation Pathways

Arylboronic acids are generally more stable than their alkyl counterparts, allowing for easier handling in air.[6] However, they are not indefinitely stable and are prone to specific degradation reactions that cleave the crucial carbon-boron bond. For **2-Chloro-5-(trifluoromethoxy)phenylboronic acid**, the primary stability concerns are protodeboronation and oxidation.

Protodeboronation: The Principal Degradation Route

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the replacement of the –B(OH)₂ group with a hydrogen atom.[7][8] This side reaction can compete with desired cross-coupling reactions, reducing yields and generating the byproduct

1-chloro-4-(trifluoromethoxy)benzene.[7] The reaction is highly dependent on the reaction medium and can be catalyzed by acid or base.

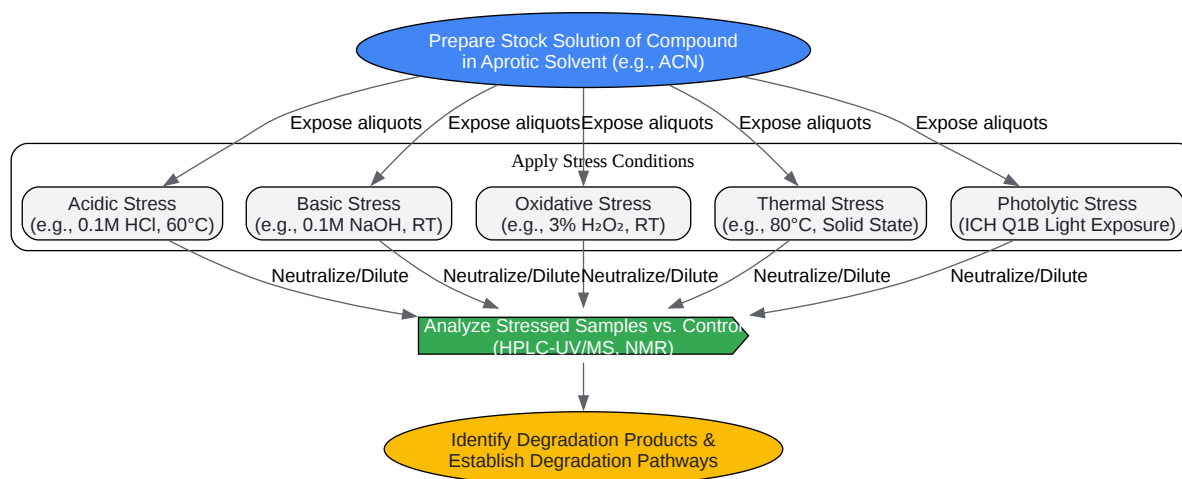
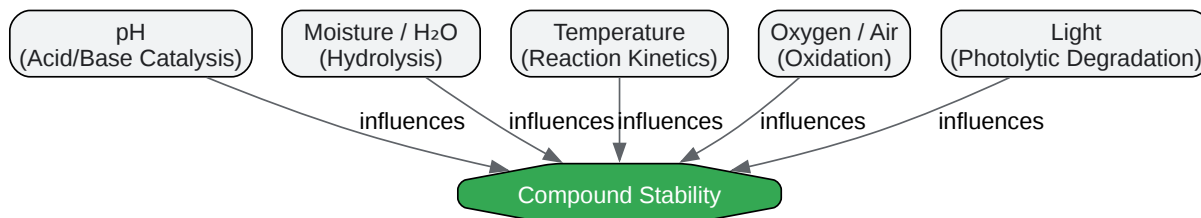
- **Acid-Promoted Protodeboronation:** In acidic conditions, the reaction can proceed without a metal catalyst. Mechanistic studies suggest an intermolecular process via a four-membered ring transition state.[7][9]
- **Base-Catalyzed Protodeboronation:** This pathway is particularly relevant for Suzuki-Miyaura reactions, which are typically run under basic conditions. The mechanism involves the formation of a more nucleophilic boronate species $[\text{ArB}(\text{OH})_3]^-$, which then undergoes either a concerted ipso-protonation/C-B cleavage or, for highly electron-deficient systems, unimolecular heterolysis to a transient aryl anion.[8][10] Given the electron-withdrawing nature of the substituents on the target molecule, its susceptibility under basic conditions must be carefully considered.

Oxidative Deboronation

The C–B bond is thermodynamically prone to oxidation due to the high strength of the resulting B–O bond.[6] While kinetically slow for many arylboronic acids, this process can be initiated by reactive oxygen species (ROS) like hydrogen peroxide, leading to the formation of the corresponding phenol, 2-chloro-5-(trifluoromethoxy)phenol.[11][12] This pathway is a significant concern in biological applications and during long-term storage with exposure to air.[11][13]

Anhydride (Boroxine) Formation

Boronic acids can undergo reversible self-condensation via dehydration to form stable cyclic trimers known as boroxines. While not a destructive degradation pathway, this equilibrium means that commercial samples of **2-Chloro-5-(trifluoromethoxy)phenylboronic acid** often contain varying amounts of its corresponding anhydride.[1][14] This can complicate stoichiometry calculations and requires consideration during reaction setup.



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